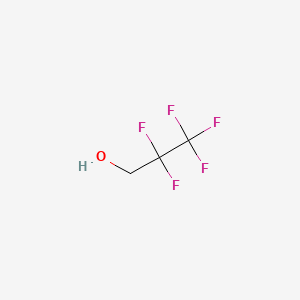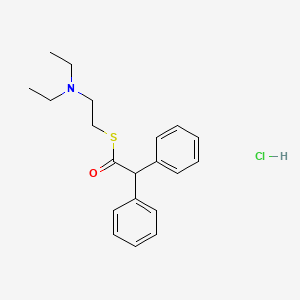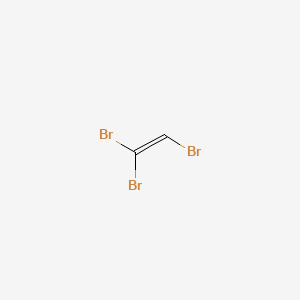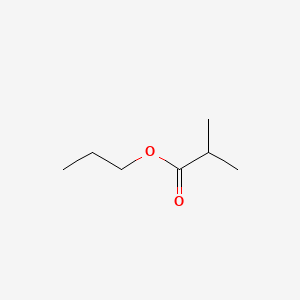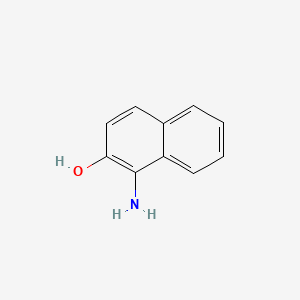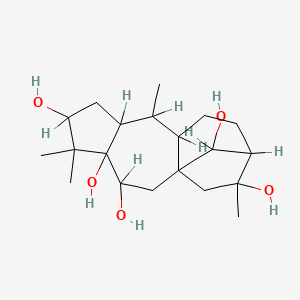
(p-Vinylbenzyl)trimethylammonium chloride
Descripción general
Descripción
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt with the chemical formula C12H18ClN. It is commonly used as a monomer in polymerization reactions to produce unique polymers. The presence of the vinylbenzyl group allows for easy radical polymerization and copolymerization, enabling its incorporation into various polymer backbones such as polyacrylates, polyvinyl acetates, and styrene-based polymers .
Mecanismo De Acción
Target of Action
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions . The primary targets of this compound are the polymer backbones, such as polyacrylates, polyvinyl acetates, and styrene-based polymers .
Mode of Action
The vinylbenzyl group of this compound allows for easy radical polymerization and copolymerization . This enables the compound to incorporate into different polymer backbones . The resulting polymers possess excellent cationic properties .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to polymerization reactions . The compound’s interaction with polymer backbones leads to the formation of unique polymers .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of unique polymers with excellent cationic properties . These polymers are suitable for various applications, including water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound is used in conjunction with a benzoyl peroxide initiator at 80°C for the polymerization of 4-vinyl benzyl chloride
Análisis Bioquímico
Biochemical Properties
(p-Vinylbenzyl)trimethylammonium chloride plays a significant role in biochemical reactions due to its cationic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic interactions. For instance, it can bind to negatively charged biomolecules such as DNA and certain proteins, facilitating their stabilization and manipulation in biochemical assays. Additionally, this compound can act as a phase transfer catalyst, enhancing the solubility and reactivity of substrates in different phases .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with cell membranes and intracellular components. This compound can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, its cationic nature allows it to disrupt membrane integrity, potentially leading to altered ion transport and membrane potential . Furthermore, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, proteins, and enzymes, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, this compound can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular responses . Additionally, its interaction with cell membranes can disrupt membrane-associated processes, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing the stability and activity of certain biomolecules. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where a specific dosage range results in significant changes in cellular responses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its cationic nature allows it to participate in redox reactions, influencing the balance of reactive oxygen species and antioxidant defenses . Additionally, this compound can modulate the activity of enzymes involved in energy production, such as those in the glycolytic pathway and the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates its uptake by cells, where it can accumulate in specific compartments . The distribution of this compound within tissues can influence its overall bioavailability and effectiveness in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, this compound may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and chromatin structure . Additionally, its presence in the cytoplasm can affect cytoskeletal dynamics and intracellular signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (p-Vinylbenzyl)trimethylammonium chloride typically involves the reaction of vinylbenzyl chloride with trimethylamine. This reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) under controlled temperature conditions . The reaction can be represented as follows:
Vinylbenzyl chloride+Trimethylamine→(p-Vinylbenzyl)trimethylammonium chloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: (p-Vinylbenzyl)trimethylammonium chloride undergoes various chemical reactions, including:
Radical Polymerization: The vinyl group allows for radical polymerization, forming homopolymers and copolymers.
Substitution Reactions: The quaternary ammonium group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Radical Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can react with the quaternary ammonium group under mild conditions.
Major Products:
Polymers: Homopolymers and copolymers with various backbones.
Substituted Ammonium Compounds: Products formed from nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
(p-Vinylbenzyl)trimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyelectrolytes and ion-exchange resins.
Biology: Employed in the preparation of nanostructures for encapsulating magnetic nanoparticles and DNA.
Medicine: Utilized in the development of non-viral DNA delivery systems and biomedical polymers.
Industry: Applied in water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers
Comparación Con Compuestos Similares
- (4-Vinylbenzyl)trimethylammonium chloride
- (3-Vinylbenzyl)trimethylammonium chloride
- (2-Vinylbenzyl)trimethylammonium chloride
Comparison: While all these compounds share the vinylbenzyl and trimethylammonium groups, their positional isomers (ortho, meta, and para) can influence their reactivity and polymerization behavior. (p-Vinylbenzyl)trimethylammonium chloride is unique due to its para-substitution, which provides distinct steric and electronic properties, making it particularly suitable for certain polymerization reactions and applications .
Propiedades
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNKQRAZONMHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-21-2 | |
| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20949588 | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7538-38-7, 26780-21-2 | |
| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


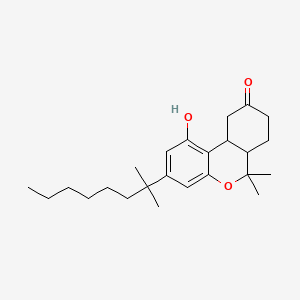
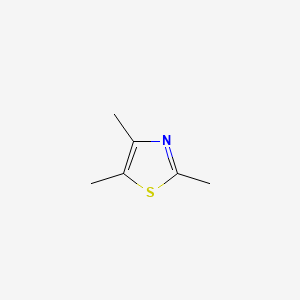
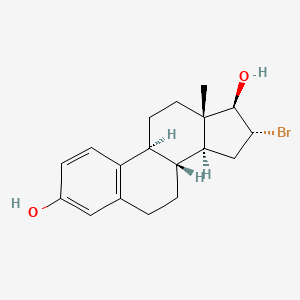

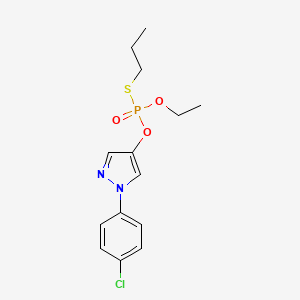


![7-[5-(3-Hydroxyoct-1-enyl)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B1212956.png)
